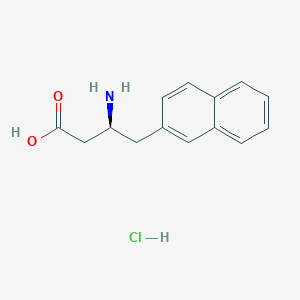

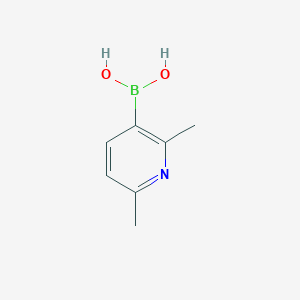

2,6-Dimethylpyridin-3-ylboronic acid

Vue d'ensemble

Description

2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound that is widely used in the field of scientific research due to its unique properties. It is a specialty chemical often used in nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid often involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .Chemical Reactions Analysis

Boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid are often used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is a key step in many of these reactions .Applications De Recherche Scientifique

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- These applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

- Boronic acids have been used for electrophoresis of glycated molecules .

- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

- Boronic acids have been used in the development of therapeutics .

- This is due to their ability to interact with proteins and other biological molecules .

- Boronic acids have been used in separation technologies .

- This is due to their ability to form reversible covalent bonds with diols, which can be exploited for the separation of diol-containing compounds .

- Boronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Biological Labelling, Protein Manipulation and Modification

Therapeutics Development

Separation Technologies

Suzuki–Miyaura Coupling

- Boronic acids, including “2,6-Dimethylpyridin-3-ylboronic acid”, can be used in palladium-catalyzed cross-coupling reactions .

- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Iridium or rhodium-catalyzed borylation of arenes via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids .

- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

- It can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

Palladium-Catalyzed Cross-Coupling

Iridium or Rhodium Catalyzed C-H or C-F Borylation

[4+2] Cycloaddition

Halogen-Metal Exchange and Borylation

- Metal-hydrogen exchange via directed ortho-metallation followed by borylation is another method for the synthesis of pyridinylboronic acids .

- This method is also generally applied to the synthesis of pyridinylboronic acid pinacol esters .

Safety And Hazards

2,6-Dimethylpyridin-3-ylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Orientations Futures

Boronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid, have a wide range of applications in various fields of research and industry. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of research involving boronic acids are likely to continue expanding these applications and exploring new ones .

Propriétés

IUPAC Name |

(2,6-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKXVIJOMDZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376733 | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpyridin-3-ylboronic acid | |

CAS RN |

693774-55-9 | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)